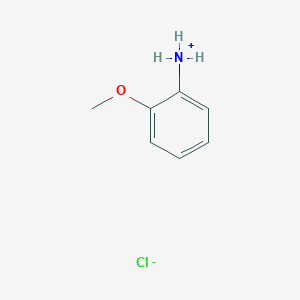

O-Anisidine hydrochloride

Overview

Description

O-Anisidine hydrochloride: is a chemical compound that is the hydrochloride salt of o-anisidineIt is used as a chemical intermediate in the production of various dyes, pigments, and pharmaceuticals .

Mechanism of Action

Target of Action

O-Anisidine hydrochloride is primarily used as a chemical intermediate in the production of numerous azo and triphenylmethane dyes and pigments . It is also used in the production of pharmaceuticals, including the expectorant guaiacol . Therefore, its primary targets are the molecules that it reacts with to form these products.

Mode of Action

The mode of action of this compound is largely dependent on its chemical reactions with other substances. For instance, in the production of dyes, it is nitrated to give 4-nitroanisidine . This reaction changes the structure of the this compound molecule, allowing it to interact differently with its environment and other molecules.

Biochemical Pathways

This compound is involved in the biochemical pathways related to the synthesis of azo pigments and dyes . The exact pathways and their downstream effects can vary depending on the specific dye or pigment being produced.

Pharmacokinetics

It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would likely depend on the specific reactions it undergoes within the body.

Result of Action

The result of this compound’s action is the production of various dyes, pigments, and pharmaceuticals . On a molecular and cellular level, this involves changes to the structure of the this compound molecule and its interactions with other molecules. It’s important to note that o-anisidine is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in experimental animals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and reactivity . Additionally, it is known to occur in cigarette smoke and as an environmental pollutant , which could potentially influence its action, efficacy, and stability.

Biochemical Analysis

Cellular Effects

O-Anisidine hydrochloride has been found to have significant effects on various types of cells and cellular processes. It is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in experimental animals . Oral exposure to o-anisidine administered as its hydrochloride salt caused tumors in two rodent species and at two different tissue sites .

Molecular Mechanism

It is known to cause DNA damage in epithelial cells, mainly basal cells, of the bladder mucosa

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to degrade quickly, with an average tropospheric lifetime estimated to be 9.7 minutes at 272 K This suggests that it has a short-term effect on cellular function

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Anisidine hydrochloride can be synthesized through the methanolysis of 2-chloronitrobenzene, followed by reduction. The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-Anisidine hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

O-Anisidine hydrochloride has a wide range of applications in scientific research, including:

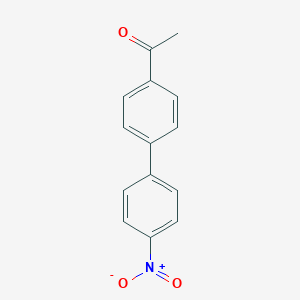

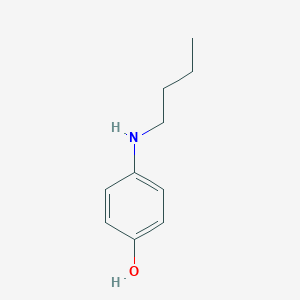

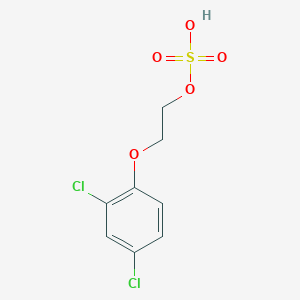

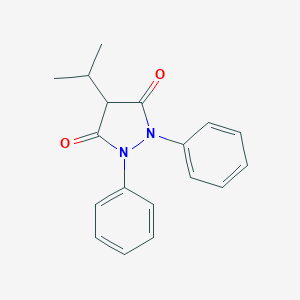

Comparison with Similar Compounds

Properties

IUPAC Name |

2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZCWGVXRBJCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO.ClH, C7H10ClNO | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-04-0 (Parent) | |

| Record name | Anisidine hydrochloride, o- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020092 | |

| Record name | 2-Methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-anisidine hydrochloride appears as gray-black crystalline solid or light gray powder. May be carcinogenic. | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

134-29-2 | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisidine hydrochloride, o- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2-methoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISIDINE HYDROCHLORIDE, O- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74SDU6V9SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

437 to 441 °F (NTP, 1992) | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

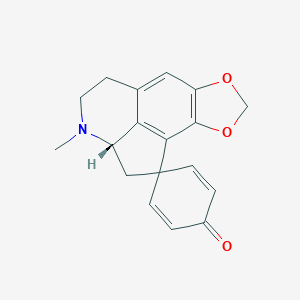

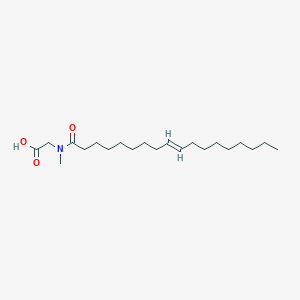

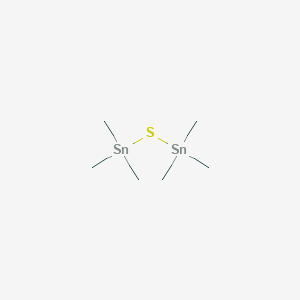

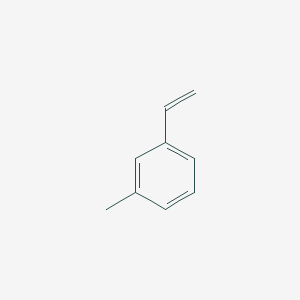

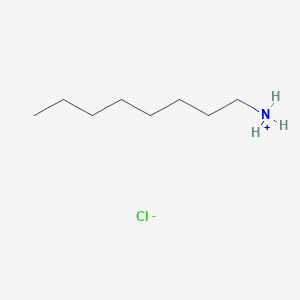

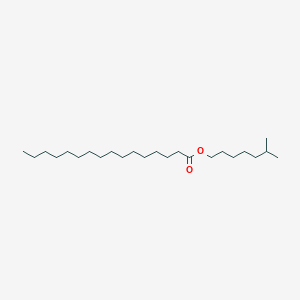

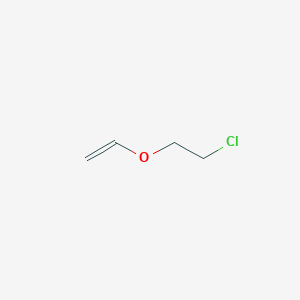

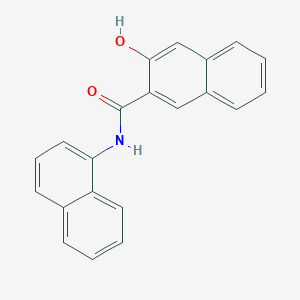

Feasible Synthetic Routes

Q1: What are the main health concerns associated with O-Anisidine hydrochloride exposure?

A: this compound is classified as a carcinogen based on studies showing tumor development in rodents. [] Specifically, it has been linked to:

- Urinary bladder cancer: Both rats and mice exposed to this compound exhibited a higher incidence of benign (transitional-cell papilloma) and malignant (transitional-cell carcinoma) bladder tumors. [, ]

- Kidney cancer: Male rats developed transitional-cell carcinoma of the renal pelvis, often in conjunction with bladder tumors. [, ]

- Thyroid tumors: An increased occurrence of both benign (follicular-cell adenoma) and malignant (follicular-cell carcinoma) thyroid tumors was observed in male rats. [, ]

Q2: Is there a reliable in vitro test to predict the carcinogenic potential of this compound?

A: Yes, the Syrian hamster embryo (SHE) cell transformation assay conducted at a pH of 6.7 has shown promising results in predicting the rodent carcinogenic potential of single-ring aromatic/nitroaromatic amine compounds, including this compound. [] This assay demonstrated 100% concordance with rodent carcinogenicity data for a set of ten single-ring aromatic/nitroaromatic amine compounds, including this compound, correctly identifying all five carcinogens (including this compound) and five non-carcinogens. []

Q3: How does this compound affect blood parameters in rats?

A: this compound administration in rats led to significant changes in several blood parameters, indicating potential hematological toxicity. [] These changes included:

- Decreased: Red blood cell count, hemoglobin concentration, packed cell volume, neutrophil count, and lymphocyte count. []

- Increased: Platelet count, total leukocyte count, monocyte count, eosinophil count, and basophil count. []

Q4: What is the impact of this compound on male reproductive health in rats?

A: Studies on male rats have revealed that this compound can negatively affect various reproductive parameters, including: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.